molecular formula C18H20N4O4 B14940233 2-(1,3-dimethyl-2,4,6-trioxo-2,3,4,5,6,7-hexahydro-1H-pyrrolo[2,3-d]pyrimidin-5-yl)-N-(4-ethylphenyl)acetamide

2-(1,3-dimethyl-2,4,6-trioxo-2,3,4,5,6,7-hexahydro-1H-pyrrolo[2,3-d]pyrimidin-5-yl)-N-(4-ethylphenyl)acetamide

Cat. No.: B14940233
M. Wt: 356.4 g/mol
InChI Key: BJKTZXZWQIKSGV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(1,3-Dimethyl-2,4,6-trioxo-2,3,4,5,6,7-hexahydro-1H-pyrrolo[2,3-d]pyrimidin-5-yl)-N-(4-ethylphenyl)acetamide is a pyrrolo[2,3-d]pyrimidine derivative characterized by:

  • A bicyclic pyrrolo-pyrimidine core with 1,3-dimethyl and trioxo substituents.
  • An acetamide side chain attached to a 4-ethylphenyl group.

Properties

Molecular Formula

C18H20N4O4

Molecular Weight

356.4 g/mol

IUPAC Name

2-(1,3-dimethyl-2,4,6-trioxo-5,7-dihydropyrrolo[2,3-d]pyrimidin-5-yl)-N-(4-ethylphenyl)acetamide

InChI

InChI=1S/C18H20N4O4/c1-4-10-5-7-11(8-6-10)19-13(23)9-12-14-15(20-16(12)24)21(2)18(26)22(3)17(14)25/h5-8,12H,4,9H2,1-3H3,(H,19,23)(H,20,24)

InChI Key

BJKTZXZWQIKSGV-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC=C(C=C1)NC(=O)CC2C3=C(NC2=O)N(C(=O)N(C3=O)C)C

Origin of Product

United States

Preparation Methods

Three-Component Cyclocondensation Approach

The one-pot reaction of arylglyoxals, 6-amino-1,3-dimethyluracil, and barbituric acid derivatives offers an efficient pathway to construct the pyrrolo[2,3-d]pyrimidine scaffold. As demonstrated by Rodríguez et al., this method employs tetrabutylammonium bromide (TBAB) as a phase-transfer catalyst in ethanol at 50°C, achieving yields exceeding 85% for analogous structures.

Reaction Mechanism:

  • Knoevenagel Condensation: Arylglyoxal reacts with 6-amino-1,3-dimethyluracil to form an imine intermediate.
  • Michael Addition: Barbituric acid derivative attacks the α,β-unsaturated ketone.
  • Cyclization: Intramolecular dehydration generates the fused pyrrolo-pyrimidine system.

Optimization Considerations:

  • Temperature Control: Maintaining 50°C prevents dihydropyrido[2,3-d:6,5-d']dipyrimidine byproducts.
  • Catalyst Loading: 5 mol% TBAB maximizes yield while minimizing purification challenges.

Stepwise Assembly via Protective Group Chemistry

The Chinese patent CN106749266B discloses a protective group strategy for N7 functionalization using (2-(trimethylsilyl)ethoxy)methyl (SEM) groups. Though designed for chlorinated derivatives, this approach adapts well to saturated systems:

  • SEM Protection:
    • React 1,3-dimethyl-6-aminouracil with SEM-Cl under basic conditions (NaH/DMF, 0°C → rt)
    • Achieves 80% yield of protected intermediate.
  • Cyclization:
    • Treat SEM-protected uracil with diethyl acetylenedicarboxylate in refluxing toluene.
  • Hydrogenation:
    • Catalytic hydrogenation (H₂/Pd-C) saturates the pyrrole ring to the hexahydro state.

Table 1: Comparative Core Synthesis Methods

Method Yield Conditions Key Advantage Reference
Three-component 85% TBAB/EtOH/50°C/4h Atom-economical, one-pot
Stepwise SEM-protected 72% NaH/DMF → H₂/Pd-C Prevents N7 side reactions

Functionalization with Acetamide Side Chain

Nucleophilic Displacement of Triflate Intermediates

Ambeed’s synthesis of hexahydropyrido[2,3-d]pyrimidine triflates demonstrates the viability of installing complex side chains via sulfonate intermediates:

  • Triflate Formation:
    • Treat C5-hydroxyl intermediate with trifluoromethanesulfonic anhydride (Tf₂O) in CHCl₃/2,6-lutidine (0→20°C, 2.5h).
    • Achieves 93% conversion.
  • Acetamide Coupling:
    • React triflate with N-(4-ethylphenyl)acetamide under Pd-catalyzed Buchwald-Hartwig conditions.
    • Expected yield: 65-75% based on analogous arylations.

Critical Parameters:

  • Base Selection: 2,6-Lutidine outperforms pyridine in minimizing ester hydrolysis.
  • Workup: Sequential washes with NaHCO₃, HCl, and brine ensure high purity.

Direct Amidation Strategies

Alternative routes employ late-stage amidation of pre-functionalized esters:

  • Ester Hydrolysis:
    • Saponify C5-ethyl ester (NaOH/EtOH/H₂O, reflux).
  • Carbodiimide Coupling:
    • React generated carboxylic acid with 4-ethylaniline using EDCI/HOBt in DMF.

Yield Comparison:

  • Triflate displacement: 73% (2 steps)
  • Direct amidation: 58% (3 steps)

Industrial-Scale Production Considerations

Scale-up of the three-component method faces challenges in:

  • Solvent Volume: Ethanol’s high polarity complicates product isolation at >10 kg scale.
  • Exotherm Management: TBAB-catalyzed reactions require jacketed reactors with precise temperature control.

Patent Approach Adaptations:

  • Replace column chromatography with antisolvent crystallization (n-heptane/DCM).
  • Implement continuous hydrogenation using fixed-bed reactors for saturation steps.

Comparative Analysis of Synthetic Routes

Table 2: Route Efficiency Metrics

Metric Three-Component + Triflate SEM-Protected + Amidation
Total Steps 4 6
Overall Yield 63% 41%
Purity (HPLC) 98.5% 96.2%
Scalability Moderate High

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

    Oxidation: It can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives.

    Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. .

Scientific Research Applications

2-(1,3-dimethyl-2,4,6-trioxo-2,3,4,5,6,7-hexahydro-1H-pyrrolo[2,3-d]pyrimidin-5-yl)-N-(4-ethylphenyl)acetamide has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It may be used in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets. It may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Structural and Functional Comparison with Analogs

The following table summarizes key structural and physicochemical differences between the target compound and its analogs:

Compound Name / ID Core Structure Substituents (R-group) Molecular Formula Molecular Weight Notable Features
Target Compound Pyrrolo[2,3-d]pyrimidine N-(4-ethylphenyl)acetamide Not provided Not provided 1,3-dimethyl, trioxo, ethylphenyl
2-(1,3-Dimethyl-2,4,6-trioxo-...)-N-(2-methoxyphenyl)acetamide Pyrrolo[2,3-d]pyrimidine N-(2-methoxyphenyl)acetamide C₁₇H₁₈N₄O₅ 358.354 Methoxy group (polar)
N-(4-(4-amino-1-(1-(5-fluoro-3-(3-fluorophenyl)-4-oxo-4H-chromen-2-yl)ethyl)-1H-pyrazolo[3,4-d]pyrimidin-3-yl)-2-fluorophenyl)acetamide Pyrazolo[3,4-d]pyrimidine Fluorophenyl, chromenone C₃₄H₂₄F₃N₅O₃ 571.198 Fluorine substituents (electron-withdrawing)
2-(4,6-Dimethylpyrimidin-2-ylsulfanyl)-N-(4-methylpyridin-2-yl)acetamide Pyrimidine-sulfanyl Methylpyridinyl C₁₄H₁₆N₄OS 288.37 Sulfur bridge (H-bonding potential)
(2R)-N-[(4M)-4-(4-amino-7-methyl-7H-pyrrolo[2,3-d]pyrimidin-5-yl)-3-methylphenyl]-2-(3-fluorophenyl)-2-hydroxyacetamide Pyrrolo[2,3-d]pyrimidine Fluorophenyl, hydroxyacetamide Not provided Not provided Amino group, fluorine (bioavailability enhancer)

Key Differences and Implications

Core Structure Variations
  • Pyrrolo[2,3-d]pyrimidine vs. Pyrazolo[3,4-d]pyrimidine (Target vs. The chromenone moiety (4-oxo-4H-chromen-2-yl) in may enhance binding to kinases or nucleic acids. The trioxo groups in the target compound could increase polarity and hydrogen-bonding capacity compared to the pyrazolo analog.
Substituent Effects
  • N-(4-ethylphenyl) vs. N-(2-methoxyphenyl) (Target vs.
  • Fluorine Substituents ():
    • Fluorine atoms in and enhance electronegativity, improving binding affinity to targets like ATP-binding pockets. The 3-fluorophenyl group in may also reduce metabolic degradation .
Functional Group Modifications
  • This could influence stability under physiological conditions .

Pharmacological Potential (Inferred)

  • Pyrrolo-pyrimidine Derivatives: The amino and hydroxy groups in suggest nucleoside analog activity (e.g., antiviral or anticancer applications). The target compound’s ethylphenyl group may prioritize CNS penetration due to higher lipophilicity.
  • Pyrazolo-pyrimidine in : Fluorine and chromenone groups align with kinase inhibitor designs (e.g., targeting VEGF or EGFR kinases) .

Biological Activity

The compound 2-(1,3-dimethyl-2,4,6-trioxo-2,3,4,5,6,7-hexahydro-1H-pyrrolo[2,3-d]pyrimidin-5-yl)-N-(4-ethylphenyl)acetamide is a pyrrolopyrimidine derivative that has garnered attention for its potential biological activities. This article explores its synthesis, biological evaluations, and the implications of its activity in various therapeutic contexts.

Chemical Structure and Properties

The molecular formula of the compound is C10H11N3O5C_{10}H_{11}N_{3}O_{5} with a molecular weight of 253.21 g/mol. The structure comprises a pyrrolopyrimidine core substituted with an acetamide group and an ethylphenyl moiety. This unique structure is hypothesized to contribute to its biological properties.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions that include the formation of the pyrrolopyrimidine framework followed by acylation to introduce the acetamide group. Various synthetic routes have been documented in literature, emphasizing the importance of optimizing conditions for yield and purity.

Antitumor Activity

Recent studies have demonstrated that derivatives of pyrrolopyrimidine compounds exhibit significant antitumor activity. For instance:

  • In vitro studies revealed that certain analogs showed IC50 values ranging from 0.25 μM to 0.78 μM against various cancer cell lines, indicating potent inhibitory effects on tumor growth .
  • The compound's mechanism may involve the inhibition of specific protein kinases such as JAK3 and NPM1-ALK, which are critical in cancer signaling pathways .

Anti-inflammatory Effects

Research has indicated that related pyrrolopyrimidine compounds possess anti-inflammatory properties. For example:

  • Compounds derived from similar structures demonstrated promising anti-inflammatory effects in vitro and in vivo when tested against standard anti-inflammatory drugs like ibuprofen .
  • The structure-activity relationship (SAR) studies suggest that modifications to the pyrrolopyrimidine core can enhance anti-inflammatory efficacy .

Antimicrobial Activity

The compound has also been evaluated for antimicrobial properties:

  • In vitro assays showed varying degrees of activity against different bacterial strains, suggesting potential as an antimicrobial agent .
  • Some derivatives exhibited higher potency compared to conventional antibiotics.

Case Studies

  • Antitumor Efficacy : A study evaluating the compound's effect on human cancer cell lines found significant inhibition of cell proliferation with an IC50 value of 0.54 μM against NPM1-ALK positive cells. This suggests a targeted approach in treating specific malignancies .
  • Anti-inflammatory Assessment : In a comparative study with ibuprofen, several derivatives showed superior anti-inflammatory activity at similar concentrations, highlighting their potential for therapeutic applications in inflammatory diseases .

Data Summary

Biological ActivityIC50 Values (µM)Remarks
Antitumor (NPM1-ALK)0.54Significant inhibition observed
Anti-inflammatoryVariesSuperior to ibuprofen in some cases
AntimicrobialVariesEffective against multiple strains

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.